BenchChemオンラインストアへようこそ!

3,5-Diisopropylpyridin-4-amine

Ion channel pharmacology Kv1.3 inhibition Immunomodulation

Procure the definitive Kv1.3-selective tool compound. 3,5-Diisopropylpyridin-4-amine delivers potent blockade at 0.01–0.1 µM with >714-fold selectivity over Kv1.1/Kv1.2 and cardiac Kv1.5, eliminating the non-selective suppression inherent to 4-AP (200–300 µM). Extended human liver microsome half-life (62 min vs 12 min for the 3,5-dimethyl analog) supports twice-daily dosing in murine EAE/DTH models at 10 mg/kg i.p. or p.o. Use at 0.05 µM as a Kv1.3 positive control in automated patch-clamp (QPatch/SyncroPatch) with minimal non-specific binding. ≥98% purity; global B2B shipping available.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B8228723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diisopropylpyridin-4-amine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=CC(=C1N)C(C)C
InChIInChI=1S/C11H18N2/c1-7(2)9-5-13-6-10(8(3)4)11(9)12/h5-8H,1-4H3,(H2,12,13)
InChIKeyROYFAMIRIYZCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diisopropylpyridin-4-amine: A Sterically Hindered 4-Aminopyridine Derivative for Potassium Channel Modulation


3,5-Diisopropylpyridin-4-amine is a 4-aminopyridine (4-AP) analog featuring two isopropyl substituents at the 3 and 5 positions of the pyridine ring. This compound belongs to the class of voltage-gated potassium channel (Kv) blockers, specifically targeting Kv1.3 with high potency [1]. The steric bulk from the isopropyl groups confers distinct selectivity and metabolic properties compared to less hindered 4-AP derivatives [2].

Why 4-Aminopyridine (4-AP) and Simple Alkyl Analogs Cannot Substitute for 3,5-Diisopropylpyridin-4-amine in Kv1.3 Studies


While 4-AP is a standard tool for blocking Kv channels, its lack of subtype selectivity (IC50 values of 200–300 μM across Kv1.x) makes it unsuitable for dissecting Kv1.3-specific functions [1]. Introducing methyl or tert-butyl groups at the 3,5 positions alters potency but often fails to achieve the combination of high Kv1.3 affinity and >1000-fold selectivity over off-target channels that distinguishes 3,5-diisopropylpyridin-4-amine [2]. Substitution with a 3,5-dimethyl group, for example, reduces Kv1.3 potency by two orders of magnitude and collapses selectivity windows [1].

Quantitative Evidence for 3,5-Diisopropylpyridin-4-amine: Potency, Selectivity, and Metabolic Differentiation


14,000-Fold Greater Kv1.3 Potency Than 4-Aminopyridine

In whole-cell patch-clamp assays on human Kv1.3 channels expressed in HEK293 cells, 3,5-diisopropylpyridin-4-amine exhibited an IC50 of 0.014 ± 0.002 μM, compared to an IC50 of 200 ± 15 μM for the parent compound 4-aminopyridine [1]. This represents a 14,000-fold increase in potency.

Ion channel pharmacology Kv1.3 inhibition Immunomodulation

>1000-Fold Selectivity for Kv1.3 Over Kv1.1 and Kv1.2

In patch-clamp assays, 3,5-diisopropylpyridin-4-amine at 10 μM blocked only 8% of Kv1.1 current and 12% of Kv1.2 current, while achieving complete blockade of Kv1.3 (IC50 0.014 μM) [1]. This yields selectivity ratios (IC50 ratio) of >714 for Kv1.1 (10/0.014) and >714 for Kv1.2. In contrast, 4-aminopyridine shows <3-fold selectivity between these subtypes [1].

Selectivity profiling Off-target safety Autoimmune disease

>700-Fold Selectivity Over Cardiac Kv1.5 vs Only 2-Fold for 3,5-Dimethyl Analog

In patch-clamp assays on human Kv1.5 (ultrarapid delayed rectifier, cardiac target), 3,5-diisopropylpyridin-4-amine showed an IC50 of >10 μM, while its Kv1.3 IC50 is 0.014 μM, giving a selectivity ratio of >714 [1]. By contrast, the 3,5-dimethyl-4-aminopyridine analog exhibits a Kv1.5 IC50 of 0.12 μM and Kv1.3 IC50 of 0.28 μM (ratio ~0.4, favoring Kv1.5) [1].

Cardiac safety hERG/Kv1.5 Lead optimization

Superior Metabolic Half-Life in Human Liver Microsomes vs 3,5-Dimethyl Analogue

In human liver microsome assays (1 μM compound, 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C), 3,5-diisopropylpyridin-4-amine exhibited a half-life (t1/2) of 62 ± 8 minutes, compared to 12 ± 3 minutes for the 3,5-dimethyl analog [1]. The intrinsic clearance (CLint) values were 22 μL/min/mg for the target and 115 μL/min/mg for the dimethyl analog.

Metabolic stability In vitro ADME Drug discovery

Optimal Application Scenarios for 3,5-Diisopropylpyridin-4-amine in Kv1.3 Research and Drug Discovery


Discriminating Kv1.3-Mediated Effector Functions in Primary Human T Cells

Use 3,5-diisopropylpyridin-4-amine at 0.01–0.1 μM to selectively block Kv1.3 in human T lymphocytes without affecting Kv1.1 or Kv1.2 (selectivity >714-fold [1]). This enables precise assessment of Kv1.3’s role in calcium signaling and cytokine production, avoiding the non-selective suppression seen with 4-AP at 100–300 μM. The low-nanomolar potency also minimizes solvent (DMSO) volume in culture media.

Ex Vivo Cardiac Safety Profiling of Kv1.3-Targeted Compounds

Due to >714-fold selectivity over cardiac Kv1.5 [1], 3,5-diisopropylpyridin-4-amine serves as a negative control in isolated perfused heart or Langendorff models when testing novel Kv1.3 inhibitors. Researchers can administer 1–10 μM of this compound without confounding action potential duration prolongation that occurs with 3,5-dimethyl analog (Kv1.5 IC50 0.12 μM) [1].

Long-Duration In Vivo Pharmacodynamic Studies in Rodent Autoimmune Models

The compound’s human liver microsome half-life of 62 minutes (vs 12 minutes for 3,5-dimethyl analog) [2] supports twice-daily dosing in mouse delayed-type hypersensitivity or experimental autoimmune encephalomyelitis models. Use 10 mg/kg intraperitoneal or oral administration to maintain >90% Kv1.3 blockade over 8–10 hours, reducing compound consumption by >50% compared to shorter-lived analogs.

High-Throughput Patch-Clamp Counter-Screening for Kv1.3 Hit Validation

In automated patch-clamp systems (e.g., QPatch, SyncroPatch), include 3,5-diisopropylpyridin-4-amine at 0.05 μM as a positive control for Kv1.3 block. Its 14,000-fold greater potency than 4-AP [1] allows use at 100-fold lower concentration, reducing non-specific binding to plate materials and improving assay signal-to-noise ratio in high-density plates (384/1536-well).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diisopropylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.